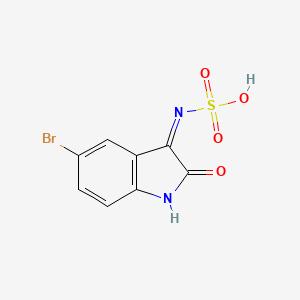
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid
Overview
Description
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid, also known as BOS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BOS is a sulfamic acid derivative of indole-2-carboxaldehyde and is a yellow crystalline solid with a molecular formula of C9H7BrN2O4S.
Mechanism of Action
The mechanism of action of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the body. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, making it a promising candidate for the development of new cancer and anti-inflammatory drugs.
Biochemical and Physiological Effects:
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has also been shown to exhibit antioxidant properties and the ability to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is its ease of synthesis, which makes it readily available for laboratory experiments. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid, including the development of new synthetic routes for the compound and the exploration of its potential applications in other fields, such as environmental science and nanotechnology. Additionally, further studies on the mechanism of action of (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid and its physiological effects could provide valuable insights into its potential therapeutic applications.
Scientific Research Applications
(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has been shown to exhibit anticancer, anti-inflammatory, and antifungal properties. (5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)sulfamic acid has also been used as a precursor for the synthesis of novel compounds with potential therapeutic applications.
properties
IUPAC Name |
(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)sulfamic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O4S/c9-4-1-2-6-5(3-4)7(8(12)10-6)11-16(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDREPMIEJXVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS(=O)(=O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=N/S(=O)(=O)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)sulfamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



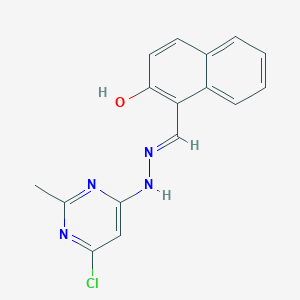
![2-hydroxy-1-naphthaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3727210.png)
![N-1,3-benzothiazol-2-yl-2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3727214.png)
![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)
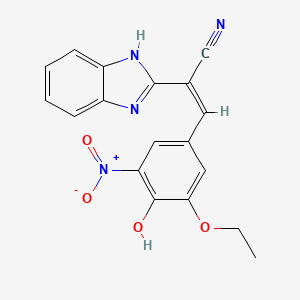
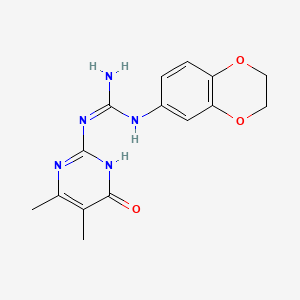
![2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3727231.png)
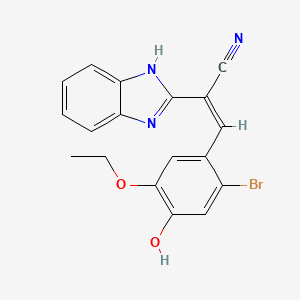
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)
![N-(2,6-diisopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727263.png)
![3-(benzylamino)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B3727267.png)
![(4-{2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B3727275.png)
![2-({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3727284.png)
![2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727286.png)